molecular formula C25H29ClN2O4 B585199 N-Methyl Carvedilol Hydrochloride CAS No. 1346599-33-4

N-Methyl Carvedilol Hydrochloride

Numéro de catalogue B585199
Numéro CAS: 1346599-33-4
Poids moléculaire: 456.967
Clé InChI: FERDKVPPAFYQOZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-Methyl Carvedilol Hydrochloride is a compound with the molecular formula C25H29ClN2O4 . It is related to Carvedilol, which is a beta-blocker used to treat heart failure and hypertension .


Molecular Structure Analysis

The molecular structure of this compound includes a carbazole moiety and a methoxyphenoxy group . The compound has one chiral center, leading to the existence of two enantiomers .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 457.0 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 5. The compound also has a rotatable bond count of 10 .

Applications De Recherche Scientifique

Enhancement of Bioavailability and Drug Delivery

Research has been directed towards enhancing the bioavailability of Carvedilol through the development of self-nano-emulsifying drug delivery systems (SNEDDS). These systems aim to enhance the drug's absorption and circumvent the first-pass metabolism by facilitating its transport via lymphatic circulation. Studies have shown that such formulations can significantly augment the oral bioavailability of BCS class II drugs, which includes Carvedilol, by improving their solubility and dissolution rate (Singh et al., 2011).

Cardiovascular Therapeutic Applications

Significant research has highlighted Carvedilol's efficacy in managing cardiovascular conditions. For instance, it has been shown to inhibit progression of heart failure in rats with dilated cardiomyopathy, showcasing its cardioprotective properties (Watanabe et al., 2000). Another study demonstrated its potential in reducing plasma 8-Hydroxy-2′-Deoxyguanosine levels in patients with mild to moderate hypertension, indicating its protective effect against oxidative DNA damage in human hypertension in vivo (Lee et al., 2005).

Optimization of Formulations for Improved Stability and Release

The development of optimized formulations of Carvedilol, such as mucoadhesive buccal patches and floating microspheres, has been a focus of research to improve its stability and release profile. These formulations aim to extend the drug's release time, enhance its stability, and improve patient compliance. Studies have shown that mucoadhesive films can provide sustained drug release and significant bioadhesive strength, offering a promising approach for buccal delivery (Meher et al., 2013). Similarly, floating microspheres have been developed to increase the gastric residence time of Carvedilol, leading to enhanced bioavailability (Nila et al., 2014).

Antioxidant Properties and Radical Scavenging

Carvedilol's antioxidant properties have also been explored, particularly its efficacy in scavenging free radicals and chelating iron ions, which contributes to its cardioprotective effects. It has been shown to decrease LDL oxidation and exhibit selective reactivity towards different radicals, highlighting its potential beyond traditional beta-blocking activity (Oettl et al., 2001).

Corrosion Inhibition

Interestingly, research has extended into the application of Carvedilol in the field of corrosion science. An expired pharmaceutical product of Carvedilol was studied as a safe and effective inhibitor for carbon steel corrosion in acidic environments. This unconventional application underscores the drug's multifaceted utility beyond its pharmacological benefits (Fouda et al., 2017).

Safety and Hazards

Carvedilol, a related compound, should not be taken if you have asthma, bronchitis, emphysema, severe liver disease, or a serious heart condition . It is also advised to avoid drinking alcohol within 2 hours before or after taking carvedilol .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway of N-Methyl Carvedilol Hydrochloride involves the N-methylation of Carvedilol Hydrochloride.", "Starting Materials": ["Carvedilol Hydrochloride", "Methanol", "Sodium Hydroxide", "Methyl Iodide"], "Reaction": [ "Dissolve Carvedilol Hydrochloride in Methanol", "Add Sodium Hydroxide to the solution to form a basic solution", "Add Methyl Iodide to the solution dropwise while stirring", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitate", "Wash the precipitate with water and dry it to obtain N-Methyl Carvedilol Hydrochloride as a solid" ] }

Numéro CAS

1346599-33-4

Formule moléculaire

C25H29ClN2O4

Poids moléculaire

456.967

Nom IUPAC

1-[2-(2-methoxyphenoxy)ethylamino]-3-(9-methylcarbazol-4-yl)oxypropan-2-ol;hydrochloride

InChI

InChI=1S/C25H28N2O4.ClH/c1-27-20-9-4-3-8-19(20)25-21(27)10-7-13-24(25)31-17-18(28)16-26-14-15-30-23-12-6-5-11-22(23)29-2;/h3-13,18,26,28H,14-17H2,1-2H3;1H

Clé InChI

FERDKVPPAFYQOZ-UHFFFAOYSA-N

SMILES

CN1C2=C(C3=CC=CC=C31)C(=CC=C2)OCC(CNCCOC4=CC=CC=C4OC)O.Cl

Synonymes

1-[[2-(2-Methoxyphenoxy)ethyl]amino]-3-[(9-methyl-9H-carbazol-4-yl)oxy]-2-propanol Hydrochloride;  N-Methyl CRV Hydrochloride; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.